- Kinetic and solvent isotope effects on biotransformation of aromatic amino acids and their derivatives, Journal of Labelled Compounds and Radiopharmaceuticals, 2016, 59(14), 627-634
Cas no 80443-35-2 (Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide)
80443-35-2 structure
Product Name:Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
Numéro CAS:80443-35-2
Le MF:C21H30N7O17P3
Mégawatts:745.42
CID:4745312
Update Time:2021-07-19
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Propriétés chimiques et physiques
Nom et identifiant
-
- [(R)-4-d]NADPH
- (R)-[4- 2H]NADPH
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d- carboxamide, (R)-
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with 1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide, (R)-
- Adenosine, 2'-phosphate 5'-pyrophosphate, 5'-ester with 1,4-dihydro-1-β-D-ribofuranosylnicotin-4β-d-amide (7CI)
- (R)-[4-2H]NADPH
- [(R)-4-d]NADPH
-
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Méthode de production
Méthode de production 1
Conditions de réaction
1.1R:C:9028-47-1, S:H2O, 1 h, 30°C
Référence
Méthode de production 2
Conditions de réaction
1.1R:R:Cleland's reagent, R:K2HPO4, C:9028-87-9, rt, pH 7
1.2R:CHCl3
1.2R:CHCl3
Référence
- Cofactor mobility determines reaction outcome in the IMPDH and GMPR (β-α)8 barrel enzymes, Nature Chemical Biology, 2011, 7(12), 950-958
Méthode de production 3
Conditions de réaction
1.1R:C:37250-50-3, 8 h, 37°C, pH 8; 10 min, 60°C
Référence
- Functional characterization of rose phenylacetaldehyde reductase (PAR), an enzyme involved in the biosynthesis of the scent compound 2-phenylethanol, Journal of Plant Physiology, 2011, 168(2), 88-95
Méthode de production 4
Conditions de réaction
1.1R:R:H2NC(=O)NHNH2, C:Alcohol dehydrogenase, S:H2O, 3 h, 30°C, pH 7.5
Référence
- Expansion of the Catalytic Repertoire of Alcohol Dehydrogenases in Plant Metabolism, Angewandte Chemie, 2022, 61(48), e202210934
Méthode de production 5
Conditions de réaction
1.1R:C:Alcohol dehydrogenase, S:H2O, 43°C, pH 7.2-9
Référence
- Substrate selectivity of an isolated enoyl reductase catalytic domain from an iterative highly reducing fungal polyketide synthase reveals key components of programming, Chemical Science, 2017, 8(2), 1116-1126
Méthode de production 6
Conditions de réaction
1.1R:S:H2O, 30 min, 40°C, pH 9.0
Référence
- Contribution to catalysis of ornithine binding residues in ornithine N5-monooxygenase, Archives of Biochemistry and Biophysics, 2015, 585, 25-31
Méthode de production 7
Conditions de réaction
1.1R:R:MnCl2, C:9028-48-2, S:H2O, pH 7.5
Référence
- Structural, Kinetic and Chemical Mechanism of Isocitrate Dehydrogenase-1 from Mycobacterium tuberculosis, Biochemistry, 2013, 52(10), 1765-1775
Méthode de production 8
Conditions de réaction
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 8
Référence
- Kinetic and Mechanistic Analysis of the Escherichia coli ribD-Encoded Bifunctional Deaminase-Reductase Involved in Riboflavin Biosynthesis, Biochemistry, 2008, 47(24), 6499-6507
Méthode de production 9
Conditions de réaction
1.1R:C:9028-53-9, S:H2O, 1 h, 37°C, pH 7
Référence
- Biosynthesis of acaterin: Mechanism of the reaction catalyzed by dehydroacaterin reductase, Bioorganic & Medicinal Chemistry, 2006, 14(18), 6404-6408
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Raw materials
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Preparation Products
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (80443-35-2)
- Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4S)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide (74784-45-5)
Adenosine 5'-(trihydrogen diphosphate), 2'-(dihydrogen phosphate), P'→5'-ester with (4R)-1,4-dihydro-1-β-D-ribofuranosyl-3-pyridine-4-d-carboxamide Littérature connexe
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M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
-
R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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